Borotungstic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Borotungstic acid is a complex organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hydroxydioxotungstenioboronic acid typically involves the reaction of tungsten and boron precursors under controlled conditions. One common method includes the use of tungsten hexachloride and boronic acid derivatives in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of hydroxydioxotungstenioboronic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product, which is essential for its applications in various industries.

Analyse Des Réactions Chimiques

Types of Reactions

Borotungstic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.

Reduction: Reduction reactions can convert the compound to lower oxidation state species, potentially altering its chemical behavior.

Substitution: The boronic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of hydroxydioxotungstenioboronic acid include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to optimize the desired transformation and yield.

Major Products Formed

The major products formed from the reactions of hydroxydioxotungstenioboronic acid depend on the specific reaction type and conditions. For example, oxidation reactions may yield higher oxidation state tungsten species, while substitution reactions can produce a variety of boronic acid derivatives with different functional groups.

Applications De Recherche Scientifique

Borotungstic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Medicine: The compound is being explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.

Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of hydroxydioxotungstenioboronic acid involves its interaction with specific molecular targets and pathways The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, enabling it to act as a versatile reagent in various chemical transformations

Comparaison Avec Des Composés Similaires

Borotungstic acid can be compared with other similar compounds, such as:

Borinic acids: These compounds contain boron and exhibit similar reactivity in terms of forming covalent bonds with nucleophiles

Boronic acids: While boronic acids are widely used in organic synthesis and medicinal chemistry, the presence of tungsten in hydroxydioxotungstenioboronic acid introduces additional reactivity and functionality, making it a more versatile compound for certain applications.

Activité Biologique

Borotungstic acid, a member of the family of polyoxometalates (POMs), is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is represented by the formula H₅BW₁₂O₄₀ and is a type of Keggin structure POM. Its unique structural properties impart significant catalytic capabilities, particularly in biochemical reactions. The compound's Lewis acidity and ability to form complexes with biomolecules have been extensively studied.

1. Catalytic Activity

This compound exhibits strong catalytic properties due to its Lewis acid characteristics. It can facilitate various organic transformations, including oxidation reactions involving amino acids and peptides, which are critical for metabolic processes in living organisms .

2. Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes, impacting cellular processes. For instance, studies have shown that it can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This effect has been quantified with IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines .

Antitumor Activity

This compound has demonstrated significant antitumor activity in vitro. Its ability to induce apoptosis in cancer cells has been linked to its interaction with tubulin, disrupting normal cellular functions and inhibiting cell division .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property may contribute to its therapeutic effects in various diseases related to oxidative damage .

Case Studies

Research Findings

Recent studies have highlighted the versatility of this compound as a catalyst in biochemical transformations:

- Biomolecular Reactivity : Research indicates that this compound can cleave biologically relevant bonds such as phosphoester and glycosidic bonds, enhancing its potential as a therapeutic agent .

- Structural Optimization : Modifications to the borotungstic structure can improve its catalytic efficiency and selectivity towards specific biomolecules, paving the way for tailored drug design .

Propriétés

InChI |

InChI=1S/BH2O2.H2O.2O.W/c2-1-3;;;;/h2-3H;1H2;;;/q;;;;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAVYOCBYILSBZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

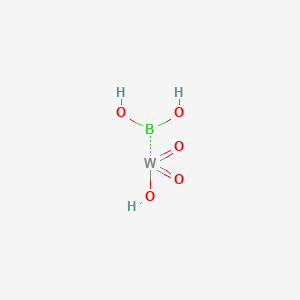

[B](O)O.O[W](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O5W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.